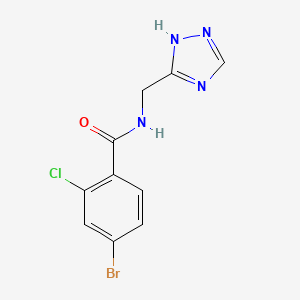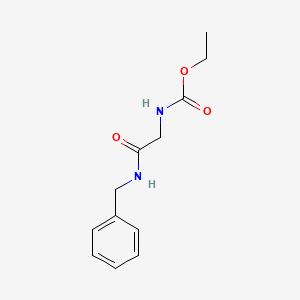
CycloheptylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CycloheptylZinc bromide is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is characterized by the presence of a cycloheptyl group bonded to a zinc atom, which is further bonded to a bromine atom. Organometallic compounds like this compound are valuable in various chemical reactions due to their unique reactivity and ability to form carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CycloheptylZinc bromide can be synthesized through the reaction of cycloheptyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc powder in THF.
- Addition of cycloheptyl bromide to the zinc suspension.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.
The reaction can be represented as:
C7H13Br+Zn→C7H13ZnBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of high-purity reagents and solvents can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
CycloheptylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the cycloheptyl group is transferred to an electrophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Tetrahydrofuran (THF): A common solvent for these reactions.
Aryldiazonium Salts: Used in the synthesis of polyfunctional indoles via Fischer indole synthesis.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Negishi coupling reactions, the product is typically a new carbon-carbon bond between the cycloheptyl group and an aryl or alkyl group.
Aplicaciones Científicas De Investigación
CycloheptylZinc bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: It can be used in the preparation of novel materials with unique properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism by which CycloheptylZinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution and cross-coupling reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the transfer of the cycloheptyl group to an electrophile.
Comparación Con Compuestos Similares
Similar Compounds
CyclopentylZinc bromide: Similar in structure but with a five-membered ring instead of a seven-membered ring.
CyclohexylZinc bromide: Contains a six-membered ring.
PhenylZinc bromide: Contains a phenyl group instead of a cycloalkyl group.
Uniqueness
CycloheptylZinc bromide is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five- and six-membered ring analogs. This can influence its reactivity and the types of reactions it can participate in.
Propiedades
Fórmula molecular |
C7H13BrZn |
|---|---|
Peso molecular |
242.5 g/mol |
Nombre IUPAC |
bromozinc(1+);cycloheptane |
InChI |
InChI=1S/C7H13.BrH.Zn/c1-2-4-6-7-5-3-1;;/h1H,2-7H2;1H;/q-1;;+2/p-1 |
Clave InChI |
DKCKRCLVYAKFGK-UHFFFAOYSA-M |
SMILES canónico |
C1CCC[CH-]CC1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


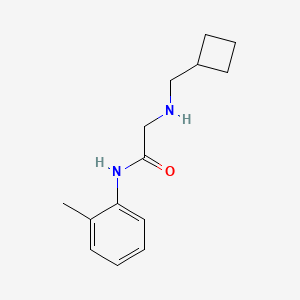
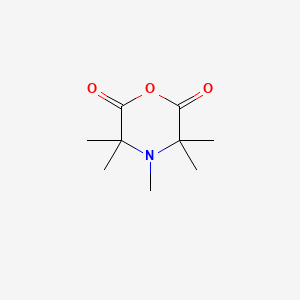
![Ethyl 5,5-difluoro-5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14897421.png)
![2-[(2-bromoprop-2-en-1-yl)sulfanyl]-1H-benzimidazole](/img/structure/B14897431.png)
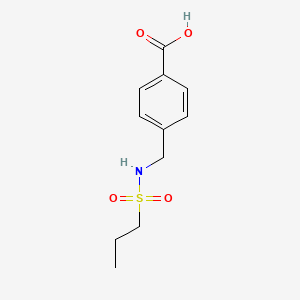
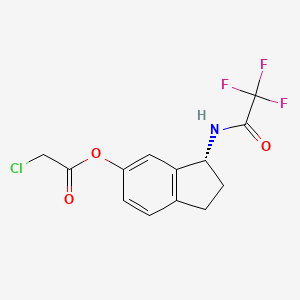
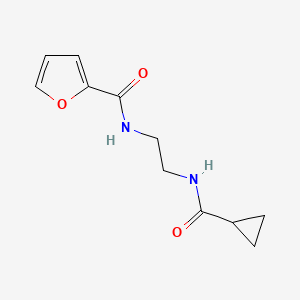
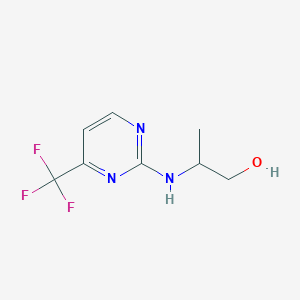
![6-[(Dimethylamino)methyl]-3-quinolinamine](/img/structure/B14897471.png)
![(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14897475.png)
